2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
Scientific Research Applications
Intramolecular Hydrogen Bonding and Structural Investigations
Research into oxamide derivatives, including those with methoxyphenyl groups, has shed light on the significance of intramolecular hydrogen bonding. For example, studies on symmetric and non-symmetric oxamides demonstrated that compounds are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms. This structural feature correlates with the chemical shift observed in NMR spectroscopy and has implications for the design of compounds with enhanced stability and specificity (Martínez-Martínez et al., 1998).
Synthesis of Analogous Compounds for Antimicrobial Applications
The synthesis of compounds with structures related to 2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been investigated for potential antimicrobial applications. For instance, the practical synthesis of CCR5 antagonists demonstrates the value of such compounds in developing orally active agents against specific targets. These synthesis approaches often involve novel methods that could be applicable to the synthesis of this compound and its analogs (Ikemoto et al., 2005).
Medicinal Chemistry and Drug Design
The compound's framework is relevant to the design of new medicinal agents. Research into purine derivatives, including those with methoxy and butyl groups, underscores their potential in drug design, especially as inhibitors or antagonists against various biological targets. For example, the study of purine N-oxides and their transformation into compounds with potential biological activity highlights the versatility of purine-based structures in medicinal chemistry (Kawashima & Kumashiro, 1969).
Polymorphism and Drug Development
Investigations into polymorphic modifications of compounds with diuretic properties emphasize the importance of understanding solid-state forms for drug development. Such research is pertinent to optimizing the bioavailability and stability of drugs, including those derived from this compound (Shishkina et al., 2018).
Properties
IUPAC Name |
2-butyl-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-4-8-12-19-13(15(18)23)14-16(20-12)22(17(24)21-14)10-6-5-7-11(9-10)25-2/h5-7,9H,3-4,8H2,1-2H3,(H2,18,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGIHZJISWJAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=CC=C3)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.